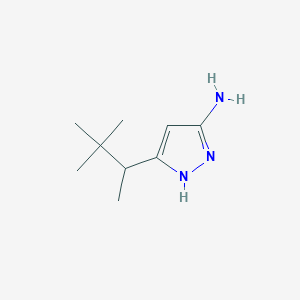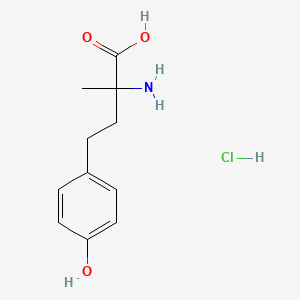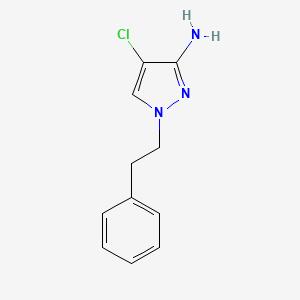amine](/img/structure/B13476746.png)
[2,2-Dimethyl-3-(pyrrolidin-1-yl)propyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further substituted with a dimethyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-bromopropylamine with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine: Lacks the methylamine group.
3-(Pyrrolidin-1-yl)propylamine: Lacks the dimethyl substitution.
N-Methylpyrrolidine: Lacks the propyl chain and dimethyl substitution.
Uniqueness
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethyl group and the methylamine group enhances its versatility in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N,2,2-trimethyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,8-11-3)9-12-6-4-5-7-12/h11H,4-9H2,1-3H3 |
Clé InChI |
RREOLRQPNVHSFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC)CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)



![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)

![2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)
